7-Amino-4-fluoroindole dihydrochloride chemical structure and physical properties
7-Amino-4-fluoroindole dihydrochloride chemical structure and physical properties
7-Amino-4-fluoroindole Dihydrochloride: Structural Dynamics, Physical Properties, and Applications in Advanced Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, the indole ring serves as a privileged scaffold. However, the exact functionalization of this heterocycle dictates its pharmacokinetic and pharmacodynamic fate. 7-Amino-4-fluoroindole dihydrochloride (CAS: 1352394-76-3) represents a highly specialized building block designed to solve two pervasive challenges in kinase inhibitor drug discovery: metabolic instability and off-target cardiotoxicity[1][2].
As a Senior Application Scientist, I have structured this technical guide to move beyond basic chemical properties. We will explore the causality behind its structural design, the physical properties that dictate its handling, and provide a self-validating protocol for its synthesis and analytical verification.
Structural Architecture and Causality in Drug Design
The utility of 7-amino-4-fluoroindole lies in the synergistic relationship between its functional groups. Each modification to the base indole core serves a distinct, causal purpose in drug development:
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The 7-Amino Group (The Hinge Binder): In the development of kinase inhibitors (such as Syk, c-Src, and EGFR inhibitors), anilines are frequently used to form critical hydrogen bonds with the kinase hinge region. However, anilines are notorious for binding to the hERG potassium channel, leading to severe cardiotoxic liabilities. Replacing an aniline with a 7-aminoindole moiety maintains the necessary hydrogen bond donor/acceptor profile while significantly mitigating hERG inhibition due to altered basicity and spatial geometry[2][3].
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The 4-Fluoro Substituent (The Metabolic Shield): The C4 position of the indole ring is a common hotspot for Cytochrome P450-mediated oxidation. The introduction of a highly electronegative fluorine atom at this position withdraws electron density from the core, lowering the HOMO energy and blocking oxidative metabolism[4][5]. Furthermore, the inductive effect of the fluorine atom modulates the pKa of the adjacent indole NH, fine-tuning its target residence time.
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The Hydrochloride Salt Form (The Solubility Enhancer): Indole free bases often suffer from poor aqueous solubility, complicating in vitro biological assays and formulation. The hydrochloride salt form drastically improves dissolution rates in aqueous media[1][6].
Structure-Activity Relationship (SAR) logic for 7-Amino-4-fluoroindole derivatives.
Physical and Chemical Properties
When handling this compound, researchers must be aware of a critical discrepancy in commercial databases. While the compound is frequently named and sold as a dihydrochloride salt, the molecular weight reported by many suppliers (186.61 g/mol ) corresponds mathematically to the monohydrochloride salt (Free base MW 150.15 + HCl MW 36.46 = 186.61)[1][6].
Technical Insight: Assuming the wrong stoichiometry during molarity calculations will lead to a 15-20% error in biological assay dosing. Always perform a self-validating chloride titration prior to high-throughput screening.
Table 1: Quantitative Physicochemical Summary
| Property | Value | Causality / Technical Implication |
| Chemical Name | 7-Amino-4-fluoroindole dihydrochloride | Target compound nomenclature. |
| CAS Number | 1352394-76-3 (Salt) / 292636-13-6 (Free Base) | Unique identifiers for procurement[1][7]. |
| Molecular Formula | C8H7FN2 · xHCl | Stoichiometry requires validation before use. |
| Molecular Weight | 186.61 g/mol (Mono) / 223.07 g/mol (Di) | Discrepancy in supplier catalogs necessitates QC[1]. |
| Appearance | Off-white to light brown powder | Indoles are prone to photo-oxidation; brown discoloration indicates degradation[8]. |
| Solubility | Soluble in DMSO, Methanol, H2O | Salt form enables direct aqueous assay compatibility. |
Step-by-Step Methodology: Synthesis and Validation
To ensure trustworthiness and reproducibility, the following protocol outlines the Leimgruber-Batcho-style synthesis of the 4-fluoroindole core, followed by C7 functionalization[9]. This workflow is designed as a self-validating system, where intermediate isolation confirms the success of the previous step.
Phase 1: Synthesis of the 4-Fluoroindole Core
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Condensation: React 2-fluoro-6-nitrotoluene (starting material) with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in pyrrolidine solvent at 110°C for 3 hours.
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Causality: This forms the critical enamine intermediate, setting up the carbon framework for the pyrrole ring[9].
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Reductive Cyclization: Transfer the isolated enamine to a hydrogenation reactor. Add 10% Pd/C catalyst and subject to H2 gas (50 psi) at room temperature.
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Causality: The nitro group is reduced to an amine, which spontaneously undergoes intramolecular cyclization with the enamine to form 4-fluoroindole[9].
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Phase 2: C7 Amination and Salt Formation
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Regioselective Nitration: Protect the indole nitrogen, then treat with a mild nitrating agent (e.g., AgNO3/TMSCl) at low temperatures (-78°C) to direct nitration to the C7 position.
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Reduction to Amine: Reduce the C7-nitro intermediate using Iron (Fe) powder and ammonium chloride (NH4Cl) in an ethanol/water mixture under reflux.
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Salt Formation: Dissolve the purified 7-amino-4-fluoroindole free base in anhydrous diethyl ether. Bubble dry HCl gas through the solution at 0°C until precipitation ceases. Filter and dry under vacuum to yield the hydrochloride salt.
Step-by-step synthetic workflow for 7-Amino-4-fluoroindole hydrochloride.
Phase 3: Self-Validating Analytical Protocol
To guarantee scientific integrity before utilizing the compound in cellular assays[10], execute the following validation steps:
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19F NMR Spectroscopy: Confirm the presence of a single fluorine peak (approx. -122 to -124 ppm). This validates that the fluorine atom was not lost during reductive steps[11].
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Stoichiometric Titration (Mohr Method): Titrate a known mass of the salt with standard Silver Nitrate (AgNO3) using a potassium chromate indicator. Calculate the exact molar ratio of chloride ions to determine if the batch is a mono- or dihydrochloride. This step is mandatory to prevent dosing inaccuracies.
References
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ACS Publications - Discovery and Profiling of a Selective and Efficacious Syk Inhibitor. Retrieved from: [Link]
- Google Patents - Preparation method of 4-fluoroindole (CN103420892A).
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ResearchGate - 19F NMR results for the coupled reaction leading to the formation of 4-fluoroindole. Retrieved from:[Link]
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Semantic Scholar - A new group of compounds derived from 4-, 5-, 6- and 7-aminoindoles with antimicrobial activity. Retrieved from: [Link]
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ACS Publications - Discovery of a New Class of Anilinoquinazoline Inhibitors with High Affinity and Specificity for the Tyrosine Kinase Domain of c-Src. Retrieved from: [Link]
Sources
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- 4. ossila.com [ossila.com]
- 5. 4-Fluoroindole 97 387-43-9 [sigmaaldrich.com]
- 6. 7-氨基-4-氟吲哚二盐酸盐-江苏从众化工股份有限公司 [congzhongchem.com]
- 7. 1H-Indol-7-amine,4-fluoro-(9CI) | 292636-13-6 [amp.chemicalbook.com]
- 8. 7-Aminoindole = 95.0 HPLC 5192-04-1 [sigmaaldrich.com]
- 9. CN103420892A - Preparation method of 4-fluoroindole - Google Patents [patents.google.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
